molecular formula C9H7BrO2 B1488203 6-Bromochroman-3-one CAS No. 944899-48-3

6-Bromochroman-3-one

Cat. No.: B1488203
CAS No.: 944899-48-3
M. Wt: 227.05 g/mol
InChI Key: VBRRRWJGQGGHLP-UHFFFAOYSA-N
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Description

6-Bromochroman-3-one is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-Bromochroman-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease . The nature of these interactions involves the binding of this compound to specific sites on the amyloid-beta plaques, potentially inhibiting their aggregation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in vitro studies have demonstrated that derivatives of this compound can inhibit the activity of tumor necrosis factor-alpha (TNF-α), a key player in inflammatory responses . This inhibition can lead to reduced inflammation and potentially provide therapeutic benefits in inflammatory diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been observed that this compound derivatives can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity over extended periods

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses have been found to exhibit therapeutic effects without significant toxicity, while higher doses may lead to adverse effects . For instance, in rodent models, high doses of this compound have been associated with hepatotoxicity, indicating the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it has been shown to undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain tissues can affect its therapeutic potential . For instance, its ability to cross the blood-brain barrier and accumulate in the brain makes it a promising candidate for treating neurological disorders.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.

Biological Activity

6-Bromochroman-3-one is a brominated derivative of chromanone, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The compound's structural characteristics allow it to interact with various biological systems, making it a candidate for drug discovery.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrO2C_9H_7BrO_2 and is characterized by a chroman ring with a bromine substituent at the 6-position. Its structural features contribute to its biological activity, particularly its ability to form hydrogen bonds and engage in π-π interactions with target proteins.

Table 1: Structural Information of this compound

PropertyValue
Molecular FormulaC9H7BrO2C_9H_7BrO_2
Molecular Weight227.06 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of chromanones, including this compound, can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and cervical carcinoma (HeLa) .
  • Antioxidant Activity : Chromanone derivatives are known for their antioxidant properties. They can reduce oxidative stress and lipid peroxidation, which are implicated in various diseases .
  • Neuroprotective Effects : Some studies suggest that brominated chromanones may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets in the body. The following mechanisms have been proposed:

  • Wnt Signaling Modulation : Similar compounds have been shown to modulate Wnt signaling pathways, which are crucial for cell proliferation and differentiation. This modulation can lead to altered gene expression associated with cancer progression .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or survival, leading to reduced tumor growth .
  • Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells, contributing to its anticancer effects .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of various chromanone derivatives on MDA-MB-231 and HeLa cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values as low as 20 mM against these cells, highlighting their potential as anticancer agents .
  • Oxidative Stress Reduction : Another study assessed the antioxidant capacity of related chromanone compounds in hyperlipidemic rats. The results demonstrated significant reductions in oxidative stress markers and improvements in endogenous antioxidant enzyme levels .

Properties

IUPAC Name

6-bromo-4H-chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRRRWJGQGGHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729301
Record name 6-Bromo-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944899-48-3
Record name 6-Bromo-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3,4-dihydro-2H-1-benzopyran-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The starting material 6-bromochroman-3-one (5A) was prepared from 6-bromochroman-4-one in a manner similar to that described in the literature (Synthesis, 1980, 621): 6-bromochroman-4-one was reduced with NaBH4 (1.2 eq, MeOH-DCM, 0° C. to RT, 2 h) and then eliminated with pTsOH (cat., toluene, reflux, 3 h, 90% for 2-steps). The resulting 6-bromochromene was subjected to osmylation (cat. OsO4, 1 eq. NMO, water-acetone-tBuOH, RT, overnight) and subsequent treatment with pTsOH (cat., toluene, reflux, 15 min, 86% for 2-steps) to provide 6-bromochroman-3-one (5A).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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